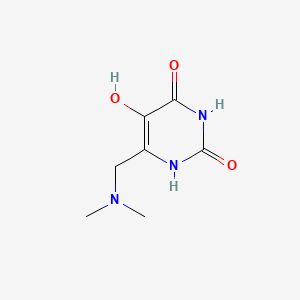![molecular formula C16H12N2OS B12934384 (Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one is a compound of significant interest in various fields of scientific research This compound features a biphenyl group attached to a thioxoimidazolidinone moiety, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-biphenylcarboxaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiols or alcohols
Substitution: Nitro or halogenated derivatives of the biphenyl group
科学的研究の応用
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the thioxoimidazolidinone moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-imidazolidinone: Lacks the thioxo group, which may result in different reactivity and biological activity.
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-thione: Contains an additional thione group, potentially altering its chemical and physical properties.
Uniqueness
(Z)-5-([1,1’-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to the presence of both the biphenyl and thioxoimidazolidinone moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C16H12N2OS |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
(5Z)-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-14(17-16(20)18-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H2,17,18,19,20)/b14-10- |
InChIキー |
UAZMIIFYCBZBAB-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)N3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


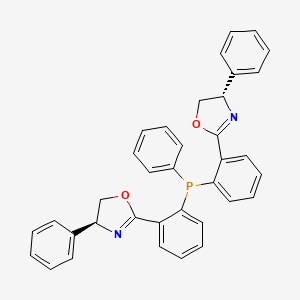
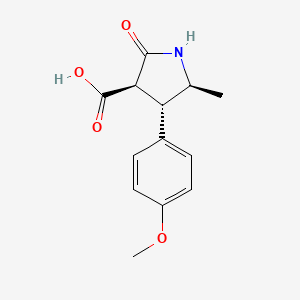
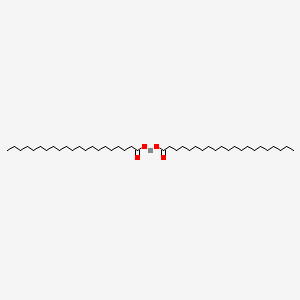

![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

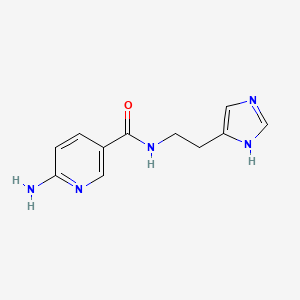
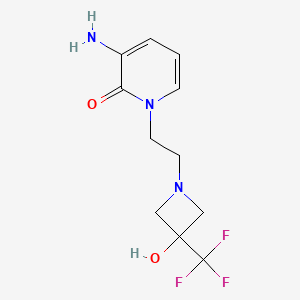
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)

